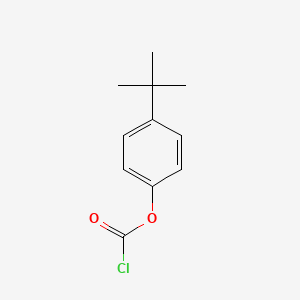

p-tert-Butylphenyl chloroformate

Description

Significance of Aryl Chloroformates in Synthetic Organic Chemistry

Aryl chloroformates are a class of organic compounds that serve as crucial intermediates in a wide array of synthetic applications. google.com Structurally, they are esters of chloroformic acid and a phenol (B47542). Their reactivity, which is similar to that of acyl chlorides, makes them valuable reagents for introducing the aryloxycarbonyl moiety into various molecules. wikipedia.org This functional group is a key component in the synthesis of numerous commercial and industrial products.

The significance of aryl chloroformates is evident in their application in the production of:

Polymers: They are used in the manufacture of polycarbonates and polyurethanes. google.com

Pharmaceuticals: Aryl chloroformates are instrumental in synthesizing carbamates, which are found in many drug molecules. google.com

Agrochemicals: They are precursors to pesticides and herbicides. google.com

Other Chemicals: Their utility extends to the creation of dyes, perfumes, and as blowing agents for foam rubber. google.com

In the realm of synthetic organic chemistry, aryl chloroformates are frequently employed as protecting groups for sensitive functional groups, particularly amines. For instance, the reaction of an aryl chloroformate with an amine yields a stable carbamate (B1207046), which can be cleaved under specific conditions to regenerate the amine. wikipedia.org They are also used in the synthesis of heterocyclic compounds and as derivatization agents in chromatography to enhance the volatility of polar analytes. wikipedia.org

p-tert-Butylphenyl Chloroformate as a Specialized Reagent in Academic and Industrial Contexts

While aryl chloroformates in general are widely utilized, this compound is a more specialized reagent. Its application is often dictated by the presence of the para-substituted tert-butyl group on the phenyl ring. This bulky, lipophilic group can impart specific properties to the final product.

The precursor to this reagent, 4-tert-butylphenol (B1678320), is used in the production of epoxy resins, polycarbonate resins, and phenolic resins. wikipedia.org In polymer science, 4-tert-butylphenol acts as a chain stopper or "end-capper" to control the molecular weight of polymers by limiting chain growth. wikipedia.org This is because it is monofunctional, possessing only one reactive hydroxyl group. wikipedia.org

Extrapolating from the function of its precursor, this compound is valuable for introducing the p-tert-butylphenoxycarbonyl group in organic synthesis. This can be for several strategic reasons:

Modification of Polymer Properties: Introducing this bulky terminal group can alter the physical properties of polymers, such as their solubility and thermal stability.

Synthesis of Specific Molecules: It can be used as a key building block in the synthesis of complex organic molecules where the tert-butylphenyl moiety is a required structural feature. Research into novel adenosine (B11128) receptor agonists, for example, has shown that steric hindrance at the para position of a phenyl ring plays a crucial role in receptor interaction. researchgate.net

Protecting Group Chemistry: The p-tert-butylphenoxycarbonyl group can be used as a protecting group for amines, with the tert-butyl group potentially influencing the stability and cleavage conditions of the resulting carbamate compared to a simple phenyl carbamate.

Comparative Analysis with Other Chloroformates (e.g., Phenyl Chloroformate, tert-Butyl Chloroformate)

The reactivity and utility of this compound can be better understood through a comparative analysis with other common chloroformates, namely phenyl chloroformate (an aryl chloroformate) and tert-butyl chloroformate (an alkyl chloroformate). The primary distinction lies in their structure, stability, and the reaction mechanisms they predominantly follow.

Phenyl Chloroformate: As an aryl chloroformate, it is relatively stable due to the conjugation of the aromatic ring. Its reactions, particularly solvolysis, typically proceed through an addition-elimination pathway, where a nucleophile attacks the electrophilic carbonyl carbon. mdpi.com

tert-Butyl Chloroformate: This tertiary alkyl chloroformate is notably less stable. researchgate.net The significant steric hindrance from the bulky tert-butyl group disfavors the addition-elimination mechanism. Instead, it tends to react via an ionization pathway, forming a tert-butyl carbocation intermediate.

This compound: This compound merges characteristics of both. As an aryl chloroformate, it is expected to be more stable than its aliphatic counterpart, tert-butyl chloroformate. nih.gov Its reaction mechanism would likely be a nuanced version of the addition-elimination pathway seen with phenyl chloroformate, with the electron-donating and sterically bulky para-tert-butyl group influencing the reactivity of the carbonyl center.

The following table provides a comparative overview of the properties of these chloroformates.

| Property | This compound | Phenyl Chloroformate | tert-Butyl Chloroformate |

| Formula | C₁₁H₁₃ClO₂ | C₇H₅ClO₂ nist.gov | C₅H₉ClO₂ nih.gov |

| Molecular Weight | 212.67 g/mol | 156.57 g/mol nist.gov | 136.58 g/mol nih.gov |

| Type | Aryl | Aryl | Alkyl (tertiary) |

| Relative Stability | High | High nih.gov | Low researchgate.net |

| Dominant Reaction Mechanism | Addition-Elimination | Addition-Elimination | Ionization |

Role of Chloroformates as Phosgene (B1210022) Substitutes in Modern Synthesis

One of the most critical roles of chloroformates in modern chemistry is to serve as safer, manageable alternatives to phosgene. google.com Phosgene (COCl₂) is an extremely toxic, gaseous chemical that is a highly effective and versatile reagent for introducing a carbonyl group, particularly in the synthesis of carbonates and carbamates. sciencemadness.org However, its high toxicity and difficult handling present significant safety challenges. sciencemadness.org

Chloroformates, along with phosgene derivatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are often referred to as "phosgene substitutes". researchgate.netsciencemadness.org They offer several advantages:

Safety: Diphosgene is a liquid and triphosgene is a solid at room temperature, making them significantly less volatile and easier to handle than gaseous phosgene. sciencemadness.org

Convenience: They can often be used in standard laboratory glassware without the need for the specialized equipment required for handling highly toxic gases.

Efficiency: These reagents can be used to prepare a wide variety of alkyl and aryl chloroformates in excellent yields under mild conditions. google.com The subsequent reaction of these chloroformates with alcohols or amines provides a two-step, phosgene-free route to carbonates and carbamates. wikipedia.org

The use of this compound, which itself can be synthesized from a phosgene equivalent and 4-tert-butylphenol, is part of this broader strategy to avoid the direct use of phosgene while still accessing the valuable chemistry it enables. prepchem.com

Properties

IUPAC Name |

(4-tert-butylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHHLZDMODPXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067747 | |

| Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33129-84-9 | |

| Record name | 4-(1,1-Dimethylethyl)phenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33129-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphenyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033129849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylphenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254E010EX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for P Tert Butylphenyl Chloroformate

General Synthetic Strategies for Aryl Chloroformates

Aryl chloroformates are typically synthesized by reacting a phenol (B47542) with phosgene (B1210022) (COCl₂) or a phosgene equivalent. google.com The general reaction involves the substitution of the hydroxyl proton of the phenol with a chloroformyl group (-COCl).

Several strategies exist for this transformation:

Direct Phosgenation: This involves reacting the phenol directly with phosgene, often at elevated temperatures (60°C to 180°C). google.com This method is common in industrial settings.

Reaction via Phenoxide: For less reactive phenols, a more facile reaction can be achieved by first converting the phenol to its corresponding alkali metal phenoxide. This more nucleophilic species then reacts with phosgene, often in the presence of an organic solvent. google.comjustia.com

Use of Phosgene Equivalents: Due to the extreme toxicity and hazardous nature of phosgene gas, solid or liquid substitutes like triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are frequently used, especially in laboratory settings. google.comjustia.comwikipedia.org These reagents are easier to handle and generate phosgene in situ.

Photochemical Synthesis: A novel approach involves the photo-on-demand synthesis of chloroformates directly from an alcohol in a chloroform (B151607) solution, using UV light and oxygen. organic-chemistry.orgkobe-u.ac.jp This method avoids the need for phosgene or its derivatives altogether, using chloroform as both a reagent and a solvent. organic-chemistry.org

Reaction Conditions and Catalysis in Synthesis

The efficiency and selectivity of the synthesis of p-tert-butylphenyl chloroformate are highly dependent on the specific reaction conditions and the catalytic system employed.

The choice of solvent is also critical. It must be inert to the highly reactive phosgene and chloroformate products. Common solvents include aromatic hydrocarbons like toluene (B28343) and xylene, and halogenated hydrocarbons such as chlorobenzene (B131634) or even the chloroformate product itself. In some cases, the reaction can be carried out without a solvent, using the molten phenol as the reaction medium. The solvent system is chosen based on the solubility of the reactants and the ease of product separation. justia.com For instance, a preparation of a related compound, 3-tert-butyl-4-chlorophenyl chloroformate, utilizes benzene (B151609) as the solvent. prepchem.com

Phosgene (COCl₂) is a highly efficient reagent for producing chloroformates and is widely used in industry for large-scale production. bme.husabtechmachine.com It is typically reacted with the phenol in a liquid phase at elevated temperatures. google.com

Triphosgene (Bis(trichloromethyl) carbonate, BTC) is a stable, crystalline solid that serves as a safer and more manageable substitute for phosgene. wikipedia.orgmdma.ch It decomposes to generate three equivalents of phosgene upon heating or in the presence of a catalyst, such as a tertiary amine. wikipedia.orgepo.org This in situ generation minimizes the risks associated with handling large quantities of toxic phosgene gas. researchgate.net The reaction of an alcohol or phenol with triphosgene in the presence of a base is a mild and efficient method for preparing chloroformates in excellent yields. google.comjustia.com A patent describes the synthesis of various alkyl/aryl chloroformates using triphosgene in the presence of a base and an optional catalyst like dimethylformamide. google.com

The table below summarizes a comparison between phosgene and triphosgene for chloroformate synthesis.

| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |

| Physical State | Colorless Gas | White Crystalline Solid |

| Handling | Highly hazardous, requires specialized equipment | Safer and easier to handle, weigh, and dispense |

| Stoichiometry | 1 mole reacts with 1 mole of phenol | 1 mole generates 3 moles of phosgene |

| Activation | Highly reactive directly | Requires thermal or catalytic decomposition to phosgene |

| Primary Use | Large-scale industrial production | Laboratory synthesis and smaller-scale production |

Optimization of Reaction Parameters for Yield, Selectivity, and Purity

Optimizing reaction parameters is essential for maximizing the yield of this compound while minimizing impurities. Key parameters include temperature, reaction time, stoichiometry, and catalyst choice.

Temperature: The reaction temperature significantly influences the reaction rate. For direct phosgenation of phenols, temperatures typically range from 60°C to 180°C, with a preferred range of 80°C to 160°C. google.com Reactions with triphosgene can often be conducted under milder conditions, from 0°C to ambient temperature (around 25°C). google.comjustia.com

Reaction Time: The duration of the reaction can vary from 1 to 48 hours, depending on the reactivity of the phenol and the temperature. google.com Monitoring the reaction progress using techniques like Gas Chromatography (GC) is crucial to determine the optimal time for completion.

Stoichiometry: The molar ratio of reactants is critical. An excess of the phosgenating agent is often used to ensure complete conversion of the phenol. However, a large excess can lead to the formation of byproducts, such as carbonates. google.com The amount of base used is typically stoichiometric to the amount of HCl produced.

Purity: The final product's purity is paramount. Impurities can include unreacted phenol, the corresponding carbonate (e.g., di-(p-tert-butylphenyl) carbonate), and residual catalyst. Purification is typically achieved through distillation under reduced pressure or recrystallization. google.comprepchem.com For example, a synthesis of phenyl chloroformate reported a purity of 97.6% before distillation, with a 1.7% content of the diphenyl carbonate byproduct. google.com

The following table presents exemplary data from a patent on the synthesis of various chloroformates using triphosgene, illustrating the impact of reaction conditions on conversion and selectivity.

| Alcohol/Phenol | Catalyst | Base | Temperature | Time (h) | Conversion (%) | Selectivity (%) |

| n-Octanol | Triethylamine | Sodium Carbonate | 0°C | 8 | 93 | 100 |

| n-Octanol | Triethylamine | Sodium Carbonate | Room Temp. | 8 | 85 | 100 |

| Benzyl Alcohol | Triethylamine | Sodium Carbonate | 0°C | 8 | 77 | 98 |

Data adapted from a patent on chloroformate synthesis. google.com

Considerations for Industrial Scale Synthesis of Related Chloroformates

Scaling up the synthesis of chloroformates from the laboratory to an industrial scale introduces several critical considerations. google.com

Reactor Design: Continuous flow reactors are often preferred over batch reactors for industrial production. epo.orggoogle.com They offer better heat transfer, improved safety by minimizing the volume of hazardous materials at any given time, and more consistent product quality. google.comgoogle.com Technologies like atomizing the alcohol feed into a stream of phosgene gas can improve reaction efficiency in a continuous process. google.com

Process Safety: The primary concern in industrial phosgenation is the safe handling of highly toxic phosgene. researchgate.net This necessitates robust containment systems, dedicated scrubbers for off-gases, and continuous monitoring. researchgate.net The use of triphosgene can mitigate some of these risks, but the in situ generation of phosgene still requires stringent safety protocols. mdma.chresearchgate.net

Heat Management: The reaction of phenols with phosgene is exothermic. bme.hu Efficient heat removal is crucial to control the reaction temperature, prevent runaway reactions, and minimize the formation of byproducts like carbon tetrachloride and carbon dioxide at high temperatures. americanchemistry.com

Economic Viability: On a large scale, the cost of raw materials and energy is a significant factor. While triphosgene is safer, phosgene generated on-site from carbon monoxide and chlorine is generally more economical for large-scale production. sabtechmachine.comresearchgate.net

Process Intensification: Modern chemical engineering focuses on process intensification (PI), which aims to develop more sustainable and cost-effective processes by reducing equipment size, energy consumption, and waste. mdpi.com For phosgenation, this can involve using microreactors or novel catalytic systems to improve efficiency and safety. mdpi.com

Chemical Reactivity and Mechanistic Investigations of P Tert Butylphenyl Chloroformate Transformations

Nucleophilic Substitution Pathways Involving Chloroformates

Chloroformates, including p-tert-butylphenyl chloroformate, are versatile reagents in organic synthesis, primarily engaging in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the chlorine atom polarizes the carbonyl group, rendering the acyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Formation of Esters and Carbamates via Nucleophilic Attack

The reaction of this compound with nucleophiles such as alcohols (R'OH) and amines (R₂NH) serves as a fundamental method for the synthesis of carbonate esters and carbamates, respectively. wikipedia.orgresearchgate.net These transformations proceed through a nucleophilic acyl substitution mechanism.

RO(CO)Cl + R'OH → RO(CO)OR' + HCl wikipedia.org

Similarly, primary or secondary amines react readily with this compound to yield the corresponding carbamates. wikipedia.orgnih.gov The reaction is generally rapid and efficient.

RO(CO)Cl + R₂NH → RO(CO)NR₂ + HCl wikipedia.org

The mechanism for these reactions is generally considered to be a stepwise addition-elimination (or association-dissociation) pathway. The nucleophile first adds to the carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the final ester or carbamate (B1207046) product. nih.govnih.gov For phenyl chloroformates, studies have shown that the transition state is strongly associative with minimal bond breaking. researchgate.net

Generation of Haloalkanes from Alcohols

While the reaction of chloroformates with alcohols typically yields carbonate esters, under specific catalytic conditions, they can be powerful reagents for the conversion of alcohols into haloalkanes. d-nb.infonih.gov This transformation offers an alternative to traditional halogenating agents. The reaction's chemoselectivity can be shifted away from carbonate formation and towards the desired haloalkane by employing specific Lewis base catalysts. d-nb.info In the absence of a suitable catalyst, the reaction of an alcohol with an aryl chloroformate usually results exclusively in the formation of the corresponding carbonate. d-nb.info

Research has demonstrated that Lewis bases like 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC) are particularly effective catalysts for this conversion, enabling the synthesis of primary, secondary, and tertiary alkyl chlorides from their respective alcohols using phenyl chloroformate and its derivatives. d-nb.info One study on catalyst optimization for this reaction included substrates where the aryl group was 4-tert-butylphenyl. researchgate.net The proposed mechanism involves the activation of the alcohol by the chloroformate, facilitated by the Lewis base, leading to an S_N2-type displacement that produces the alkyl chloride. researchgate.net

Solvolysis Studies and Mechanistic Elucidation

The study of solvolysis reactions—where the solvent acts as the nucleophile—is a powerful tool for elucidating reaction mechanisms. For chloroformate esters, these studies provide deep insights into the nature of the transition state and the influence of the substrate structure and solvent properties on the reaction pathway.

While tert-butyl chloroformate itself is highly unstable, aryl chloroformates like this compound are stable enough for detailed kinetic studies. nih.govmdpi.com The solvolysis of aryl chloroformates has been extensively investigated, providing a framework for understanding the behavior of the p-tert-butylphenyl derivative. nih.govmdpi.com These reactions are typically followed by monitoring the production of acid in various pure and mixed solvent systems. nih.gov

Application of Grunwald-Winstein Equations and Linear Free Energy Relationships (LFERs) in Mechanistic Analysis

The extended Grunwald-Winstein equation is a cornerstone of Linear Free Energy Relationships (LFERs) used to analyze the solvent effects on solvolysis reaction rates. mdpi.comkoreascience.krwikiwand.com The equation is expressed as:

log(k/k₀) = lN_T + mY_Cl + c

where:

k and k₀ are the solvolysis rate constants in a given solvent and the reference solvent (80% ethanol/water), respectively. mdpi.comwikiwand.com

l is the sensitivity of the reaction to changes in solvent nucleophilicity (N_T). mdpi.com

m is the sensitivity of the reaction to changes in solvent ionizing power (Y_Cl). mdpi.com

N_T is the solvent nucleophilicity parameter, based on the solvolysis of the S-methyldibenzothiophenium ion. nih.gov

Y_Cl is the solvent ionizing power parameter, based on the solvolysis of 1-adamantyl chloride. mdpi.com

The magnitudes of the l and m values, and particularly the l/m ratio, provide critical information about the transition state of the rate-determining step. koreascience.kr For the solvolysis of various phenyl chloroformates, high l values (typically > 1.5) and moderate m values (~0.5) are consistently observed. mdpi.commdpi.com This points to a bimolecular addition-elimination mechanism where the rate-determining step is the nucleophilic addition of a solvent molecule to the carbonyl carbon. nih.govmdpi.com The transition state for this process involves significant bond formation (l value) and less charge development and bond breaking (m value) compared to a classic S_N1 reaction. koreascience.kr

For phenyl chloroformate, the accepted values are l ≈ 1.66 and m ≈ 0.56. mdpi.com Studies on substituted phenyl chloroformates show a sensitivity to the electronic effects of the substituent. For example, a p-t-butyl substituent was found to slightly decrease the rate of solvolysis of phenyl chloroformate in aqueous dioxane, which is consistent with nucleophilic attack being the rate-determining step. An electron-donating group like p-tert-butyl would slightly disfavor the initial nucleophilic attack on the carbonyl carbon.

Table 1: Grunwald-Winstein Parameters for Solvolysis of Aryl Chloroformates at 25.0 °C

| Compound | l (Sensitivity to N_T) | m (Sensitivity to Y_Cl) | l/m Ratio | Proposed Mechanism | Reference(s) |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.67 | Addition-Elimination | mdpi.com |

| Phenyl Chloroformate | 1.59 ± 0.07 | 0.54 ± 0.03 | 2.94 | Addition-Elimination | mdpi.com |

| p-Methoxyphenyl Chloroformate | 1.58 ± 0.06 | 0.57 ± 0.04 | 2.77 | Addition-Elimination | mdpi.com |

| Propargyl Chloroformate | 1.37 | 0.47 | 2.91 | Addition-Elimination | nih.gov |

This interactive table summarizes the sensitivity values from Grunwald-Winstein analyses for various chloroformates, providing a basis for comparison with this compound. The data consistently support a bimolecular addition-elimination mechanism.

Influence of Solvent Nucleophilicity and Ionizing Power on Reaction Rates

As established by the Grunwald-Winstein analyses, the solvolysis rates of aryl chloroformates are highly dependent on both the nucleophilicity and ionizing power of the solvent. The high sensitivity to solvent nucleophilicity (l ≈ 1.6) for compounds like phenyl chloroformate confirms that the solvent acts as a direct nucleophile in the rate-determining step. mdpi.com The moderate sensitivity to ionizing power (m ≈ 0.5) indicates that while charge separation occurs in the transition state, a full carbocation is not formed, which distinguishes it from a pure S_N1 mechanism. mdpi.commdpi.com

In highly nucleophilic solvents (e.g., aqueous ethanol, aqueous methanol), the reaction proceeds robustly via the bimolecular addition-elimination pathway. koreascience.kr In solvents with very low nucleophilicity but high ionizing power (e.g., mixtures containing 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)), some chloroformates can exhibit a shift towards a unimolecular (S_N1-type) ionization mechanism. nih.govnih.gov However, for aryl chloroformates like this compound, the addition-elimination pathway is expected to dominate across the full range of commonly used solvolytic solvents. mdpi.com

Catalytic Effects in Chloroformate Reactions

Catalysis plays a pivotal role in directing the outcome of reactions involving this compound, particularly in its reactions with alcohols. As mentioned previously, Lewis base catalysts are essential for shifting the reaction pathway from carbonate formation to the production of haloalkanes. d-nb.info

Studies have shown that formamides, such as 1-formylpyrrolidine (FPyr), and cyclopropenones are highly effective catalysts. d-nb.info In contrast, other common Lewis bases like triphenylphosphine (B44618) (PPh₃) and 4-(dimethylamino)pyridine (DMAP) were found to be ineffective at promoting the formation of the alkyl chloride. d-nb.info The proposed role of the catalyst is to activate the chloroformate, forming a highly reactive intermediate. For example, pyridine (B92270) can add to the chloroformate to generate a reactive N-acylpyridinium ion, which is then more susceptible to nucleophilic attack by the chloride ion in an S_N2 displacement. nih.gov This catalytic cycle allows for the efficient conversion of a wide variety of primary, secondary, and tertiary alcohols into their corresponding chlorides, tolerating many sensitive functional groups. d-nb.info

Compound Index

Lewis Base Catalysis (e.g., 1-Formylpyrrolidine, Diethylcyclopropenone)

The activation of alcohols for nucleophilic substitution reactions is a fundamental process in organic chemistry. While highly toxic reagents like phosgene (B1210022) have historically been used for this purpose, recent research has focused on safer and more selective alternatives. This compound, in conjunction with Lewis base catalysts, has shown significant promise in this area. researchgate.netd-nb.info

The application of Lewis bases such as 1-Formylpyrrolidine (FPyr) and Diethylcyclopropenone (DEC) has proven to be critical in guiding the chemoselectivity of these transformations. researchgate.netresearchgate.net Specifically, their use in reactions of alcohols with chloroformates, including the p-tert-butylphenyl derivative, favors the formation of haloalkanes over the competing carbonate byproducts. researchgate.netd-nb.info

The catalytic cycle, as elucidated for the closely related phenyl chloroformate, is believed to involve the initial activation of the chloroformate by the Lewis base catalyst. This forms a highly reactive acylammonium or a related activated intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the desired transformation.

Research has demonstrated that in the presence of 10 mol% of 1-Formylpyrrolidine, the reaction of a benzylic alcohol with phenyl chloroformate results in a high yield of the corresponding chloride, with only trace amounts of the carbonate being formed. d-nb.info While specific yield data for this compound was part of a broader study, the optimization of reaction conditions included the use of an aryl group (Ar) represented as 4-tert-butylphenyl, directly indicating its successful application in these catalytic systems. d-nb.info The table below summarizes the optimization of reaction conditions for a model reaction that is representative of the transformations involving this compound. d-nb.info

Table 1: Optimization of Reaction Conditions for a Model Reaction Yields were determined by means of internal NMR standard for the reaction of a benzylic alcohol with a chloroformate in the presence of a Lewis base catalyst. d-nb.info

| Entry | Deviation from Standard Conditions | Yield of Chloride (%) |

| 1 | Standard Conditions (6 h) | 79 |

| 2 | Reaction time 24 h instead of 6 h | 92 |

| 3 | Reaction temperature 40 °C | - |

| 4 | 40 mol % reagent used | - |

| 5 | 60 mol % reagent used | - |

Note: Specific yield percentages for all deviations with this compound were not individually detailed in the summarized findings, but the study confirms its successful use under these optimized catalytic conditions.

The choice of the Lewis base catalyst is crucial. Studies have shown that catalysts like DMF are less effective, leading to lower yields of the desired halide product. d-nb.info This underscores the specific catalytic proficiency of formamides like 1-Formylpyrrolidine and cyclopropenones like Diethylcyclopropenone in this transformation. d-nb.inforsc.org

Applications in Advanced Organic Synthesis

Protecting Group Chemistry Utilizing p-tert-Butylphenyl Chloroformate Derivatives

Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.ukorganic-chemistry.org this compound is a precursor for the p-tert-butylphenoxycarbonyl protecting group, which can be used to protect amines, alcohols, and other nucleophilic functional groups.

The protection of amines is crucial, particularly in peptide synthesis and the synthesis of nitrogen-containing heterocycles. masterorganicchemistry.com Amines react with this compound under basic conditions to form stable carbamates. This transformation temporarily masks the nucleophilicity and basicity of the amino group. organic-chemistry.org

The protecting group derived from this reagent is the p-tert-butylphenoxycarbonyl group. The presence of the electron-donating tert-butyl group on the phenyl ring modifies the electronic properties and stability of the resulting carbamate (B1207046) compared to an unsubstituted phenyl carbamate.

In complex syntheses, the ability to selectively remove one protecting group in the presence of others—a concept known as orthogonality—is paramount. bham.ac.ukresearchgate.netnih.gov The p-tert-butylphenoxycarbonyl group possesses a unique stability profile that makes it orthogonal to the most common amine protecting groups: Boc, Cbz, and Fmoc.

The Boc group is labile to acid, the Fmoc group is labile to base, and the Cbz group is removed under reductive conditions (catalytic hydrogenolysis). masterorganicchemistry.comorganic-chemistry.org The p-tert-butylphenoxycarbonyl group, being an aryl carbamate, is significantly more robust. It is stable to the basic conditions used to cleave Fmoc and the standard hydrogenolysis conditions that cleave Cbz. While it is cleaved by acid, it requires much stronger conditions than the Boc group, allowing for the selective removal of Boc in its presence. Its stability profile shows similarities to the p-methoxybenzyl (PMB) group, which can be cleaved under strongly acidic or oxidative conditions. total-synthesis.comnih.gov This differential stability establishes its role within an orthogonal protection strategy.

Table 1: Comparative Stability of Amine Protecting Groups

| Protecting Group | Common Abbreviation | Reagent for Introduction | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Mild Acid (e.g., TFA) google.com | Cbz, Fmoc, p-tert-butylphenoxycarbonyl |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com | Boc, Fmoc, p-tert-butylphenoxycarbonyl |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com | Boc, Cbz, p-tert-butylphenoxycarbonyl |

| p-tert-Butylphenoxycarbonyl | - | This compound | Strong Acid; potentially Oxidative Conditions | Boc, Cbz, Fmoc |

Introduction: The p-tert-butylphenoxycarbonyl group is introduced to an amine via a standard acylation reaction. The amine substrate is treated with this compound in the presence of a suitable base (e.g., triethylamine, pyridine (B92270), or aqueous sodium hydroxide) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Deprotection: The cleavage of the p-tert-butylphenoxycarbonyl group requires conditions that disrupt the stable aryl carbamate linkage. Based on the behavior of analogous protecting groups like the PMB group, two primary strategies for deprotection can be proposed: total-synthesis.comucla.edu

Acid-Mediated Cleavage: The group is resistant to the mild acids used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane. google.com However, cleavage can be achieved using stronger acidic conditions.

Oxidative Cleavage: While less reactive than the highly electron-rich p-methoxybenzyl (PMB) ether, which is readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), the p-tert-butylphenoxycarbonyl group may be susceptible to certain oxidative methods, although this is not a commonly documented pathway. total-synthesis.com

The robustness of this group allows for extensive synthetic manipulations on the rest of the molecule before its removal is desired.

This compound can also be used to protect hydroxyl groups in alcohols and phenols. The reaction, typically performed in the presence of a base like pyridine, yields a p-tert-butylphenyl carbonate. nih.gov These carbonate esters are significantly more stable than the corresponding alcohols to a wide range of reagents, particularly those used in oxidation reactions. organic-chemistry.org

The cleavage of such aryl carbonates to regenerate the alcohol generally requires harsh conditions, such as strong base- or acid-catalyzed hydrolysis, making them suitable for use as "permanent" protecting groups that remain intact through many synthetic steps. organic-chemistry.org

While direct protection of carboxylic acids with this compound to form an ester is not a standard transformation, the reagent can be used to form mixed anhydrides. These activated intermediates can then be used in subsequent reactions, for example, in the formation of esters or amides. researchgate.net The more common strategy for protecting carboxylic acids involves converting them into tert-butyl esters, which requires different reagents. thieme.degoogle.com

Carbamate-Based Amine Protection Strategies

Intermediate in Complex Molecule and Heterocycle Synthesis

Beyond its role in protecting group strategies, this compound functions as a valuable intermediate. It provides a method to introduce the bulky and lipophilic p-tert-butylphenyl moiety onto a molecule, which can be critical for modulating the pharmacological or material properties of the final product. google.comgoogle.com

The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of medicinal chemistry, often involving the assembly of complex molecular scaffolds. nih.gov While direct applications of this compound in the synthesis of specific commercial APIs are not widely documented in mainstream literature, its role as a synthon for introducing the p-tert-butylphenyl group is of significant interest. This structural motif is found in various biologically active molecules and commercial products.

For instance, the related compound p-tert-butylbenzaldehyde is a key precursor in the synthesis of Lilial (2-methyl-3-(4-tert-butylphenyl)propanal), a widely used fragrance ingredient. google.com The synthesis of such molecules highlights the industrial relevance of incorporating the p-tert-butylphenyl unit.

In the context of drug discovery, this compound can be used as a reactive building block. It allows for the covalent attachment of the p-tert-butylphenyl group to a pharmacophore via a stable carbonate or carbamate linkage. The large, non-polar tert-butyl group can enhance binding to hydrophobic pockets in target proteins, improve membrane permeability, or modulate the metabolic stability of a drug candidate. Therefore, the reagent serves as a key intermediate for creating derivatives of lead compounds in the iterative process of drug optimization.

Utility in Agrochemical Synthesis

Phenyl chloroformate and its derivatives are recognized as important intermediates in the agrochemical sector for the synthesis of crop protection chemicals, including certain herbicides and pesticides. chemicalbook.com They are primarily used to introduce carbamate functionalities, which are a common structural motif in many biologically active molecules used in agriculture. While direct and specific examples for this compound in widely commercialized agrochemicals are not extensively detailed in readily available literature, its function is analogous to other aryl chloroformates used in this field.

Direct Formation of Carbon-Halogen Bonds in Organic Substrates

The chemical role of this compound is that of an acylating agent, where it transfers the p-tert-butylphenoxycarbonyl group (Ar-O-C(O)-) to a nucleophile. wikipedia.org In these reactions, the chloride atom functions as a leaving group and is not incorporated into the organic substrate. wikipedia.org

The formation of a direct carbon-halogen bond on an organic substrate is a fundamentally different type of transformation. libretexts.orgfiveable.me Such reactions are typically achieved using specific halogenating agents (e.g., N-halosuccinimides, elemental halogens) or through transition-metal-catalyzed cross-coupling reactions. researchgate.net The purpose of a chloroformate is to create a carbonate or carbamate linkage, leveraging the reactivity of the acyl chloride moiety, not to act as a halogen source for the substrate. wikipedia.org

Applications in Polymer Science and Materials Chemistry

P-tert-Butylphenyl chloroformate and its derivatives are significant compounds in the field of polymer science and materials chemistry. They play crucial roles as monomers, reagents, and modifying agents in the synthesis of various polymers, enabling the production of materials with specific, tailored properties. Their applications range from controlling the molecular weight of engineering thermoplastics to forming the basis of advanced materials like liquid crystal polymers.

Analytical and Spectroscopic Characterization of P Tert Butylphenyl Chloroformate Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Yield Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions and quantifying the yield of products. Both ¹H and ¹³C NMR are instrumental in the characterization of reactions involving p-tert-butylphenyl chloroformate, primarily through the observation of the disappearance of reactant signals and the appearance of product signals.

In a typical reaction, such as the formation of a carbamate (B1207046) from the reaction of this compound with an amine, ¹H NMR spectroscopy allows for the tracking of key proton signals. The disappearance of the amine N-H proton signal and the appearance of a new carbamate N-H proton signal, often in a different chemical shift region, indicate the progress of the reaction. Furthermore, the characteristic signals of the p-tert-butylphenyl group can be monitored for changes in their chemical environment.

For instance, in the formation of tert-butyl aryl carbamates, the chemical shifts of the aromatic protons and the tert-butyl protons provide significant structural information. The following table summarizes representative ¹H NMR chemical shifts for various tert-butyl carbamates, which are analogous to the products formed from this compound.

Table 1: Representative ¹H NMR Chemical Shifts of tert-Butyl Carbamates in CDCl₃

| Compound | Aromatic Protons (ppm) | NH Proton (ppm) | tert-Butyl Protons (ppm) |

|---|---|---|---|

| tert-Butyl p-tolylcarbamate | 7.25 (d), 7.08 (d) | 6.42 (bs) | 1.51 (s) |

| tert-Butyl (4-methoxyphenyl)carbamate | 7.26 (d), 6.82 (d) | 6.44 (bs) | 1.50 (s) |

| tert-Butyl (4-chlorophenyl)carbamate | 7.29-7.32 (d), 7.24 (d) | 6.52 (bs) | 1.51 (s) |

| tert-Butyl (4-bromophenyl)carbamate | 7.39 (d), 7.25 (d) | 6.47 (bs) | 1.51 (s) |

| tert-Butyl (2-nitrophenyl)carbamate | 8.55 (d), 8.18 (d), 7.60 (t), 7.08 (t) | 9.65 (bs) | 1.54 (s) |

Data sourced from supporting information for a study on N-tert-butyloxycarbonylation of amines. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecules. The most indicative signal in the ¹³C NMR spectrum for the formation of a carbamate is the appearance of the carbonyl carbon (C=O) of the carbamate group, typically in the range of 152-156 ppm. rsc.orgnih.gov The chemical shifts of the aromatic carbons and the tert-butyl carbons also provide confirmatory evidence of product formation.

Table 2: Representative ¹³C NMR Chemical Shifts of tert-Butyl Carbamates in CDCl₃

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | tert-Butyl Carbons (ppm) |

|---|---|---|---|

| tert-Butyl p-tolylcarbamate | 152.90 | 135.71, 132.53, 129.66 | 28.35 |

| tert-Butyl (4-methoxyphenyl)carbamate | 153.20 | 155.60, 131.40, 120.50, 114.10 | 28.30 |

| tert-Butyl (4-chlorophenyl)carbamate | 151.80 | 144.40, 142.70, 125.10, 117.40 | 28.10 |

| tert-Butyl (4-bromophenyl)carbamate | 152.50 | 137.46, 131.89, 120.02, 115.43 | 28.31 |

| tert-Butyl (2-nitrophenyl)carbamate | 152.20 | 135.90, 135.70, 125.80, 121.80, 120.70 | 28.20 |

Data sourced from supporting information for a study on N-tert-butyloxycarbonylation of amines. rsc.org

By integrating the signals of the starting material and the product in the ¹H NMR spectrum, the reaction conversion and the yield of the product can be determined at any point during the reaction. This quantitative aspect of NMR makes it an invaluable tool for optimizing reaction conditions.

Spectrophotometric Methods for Hydrolysis and Deprotection Monitoring

Spectrophotometric methods, particularly UV-Vis spectroscopy, are well-suited for monitoring reactions that involve a change in the chromophoric system of the molecules. The hydrolysis of this compound or the deprotection of a p-tert-butylphenoxycarbonyl (Boc) protected substrate can be conveniently followed using this technique.

The hydrolysis of this compound results in the formation of p-tert-butylphenol. This product has a distinct UV absorbance profile compared to the starting chloroformate. By monitoring the change in absorbance at a specific wavelength corresponding to the maximum absorbance of p-tert-butylphenol, the rate of hydrolysis can be determined. Kinetic studies of the hydrolysis of similar compounds, such as N-tert-butyl-α-phenylnitrone derivatives, have been successfully carried out using UV spectrophotometry. hmdb.ca

Similarly, the deprotection of a substrate protected with a p-tert-butylphenoxycarbonyl group can be monitored. The cleavage of this protecting group releases p-tert-butylphenol, which can be quantified spectrophotometrically. This approach is analogous to the well-established method for monitoring the deprotection of the p-nitrophenyl (Pnp) group, where the release of the highly colored p-nitrophenolate anion is followed over time.

The rate constants for hydrolysis and deprotection reactions can be calculated from the absorbance data collected at different time intervals. These kinetic parameters are essential for understanding the stability of the protected compound and for designing efficient deprotection protocols.

Chromatographic Techniques for Product Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation of the desired product from the reaction mixture and for the assessment of its purity. Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are routinely used in the context of reactions involving this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate at different time points, the disappearance of the starting materials and the appearance of the product can be visualized. The difference in polarity between the reactants and products usually allows for good separation. For instance, in the synthesis of steroidal carbamates, TLC was used to monitor the reaction between hydroxysteroids and phenyl isocyanate. nih.gov A similar approach can be applied to reactions with this compound.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. The products of reactions with this compound can often be analyzed by GC after derivatization to increase their volatility. For example, the analysis of phenolic compounds like p-tert-butylphenol, a potential byproduct or hydrolysis product, is well-established using GC-MS. researchgate.net A study on the partial oxidation of isobutane (B21531) utilized GC-MS to identify and quantify various products, demonstrating the power of this technique in analyzing complex reaction mixtures. nih.gov Derivatization with reagents like ethylchloroformate has been shown to make molecules more amenable to GC analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. In the context of this compound chemistry, HPLC is particularly useful for the purification of the resulting carbamates or carbonates. The purity of the isolated product can be readily assessed by HPLC, where a single sharp peak is indicative of a pure compound. While specific HPLC methods for products derived from this compound are not extensively documented in the provided results, the general applicability of HPLC for the purification of Boc-protected compounds is well-established. researchgate.net

The choice of the chromatographic technique depends on the properties of the analytes and the goals of the analysis, whether it is for qualitative monitoring, quantitative analysis, or preparative separation.

Environmental and Sustainability Considerations in the Research and Application of P Tert Butylphenyl Chloroformate

By-product Management and Waste Minimization in Synthetic Protocols

The conventional synthesis of chloroformates, including aryl chloroformates like p-tert-butylphenyl chloroformate, typically involves the reaction of an alcohol or phenol (B47542) with phosgene (B1210022). google.com This process, while effective, generates significant by-products that require careful management to minimize environmental impact. The primary by-product of this reaction is hydrogen chloride (HCl). google.com In the absence of a base, HCl is released as a corrosive gas. When a tertiary amine or another base is used to scavenge the HCl, a hydrochloride salt is formed as a solid by-product. google.com

Another potential by-product is the formation of carbonates, which can occur if the chloroformate reacts with another molecule of the starting alcohol or phenol. google.com The presence of water in the reaction mixture is particularly detrimental as it can react with phosgene to produce carbon dioxide and additional hydrogen chloride, consuming the reactant without generating the desired product. google.com

Effective by-product management strategies are crucial for improving the sustainability of this compound synthesis. These strategies include:

Scrubbing Systems: For gaseous by-products like hydrogen chloride, wet scrubbers can be employed to neutralize the acidic gas before it is released into the atmosphere.

Solvent Selection and Recovery: The choice of solvent can influence reaction efficiency and by-product formation. Post-reaction, the recovery and recycling of solvents are critical for waste minimization.

Process Optimization: Careful control of reaction conditions, such as temperature and reactant stoichiometry, can maximize the yield of the desired chloroformate and minimize the formation of unwanted by-products. google.com For instance, maintaining anhydrous conditions is essential to prevent the wasteful decomposition of phosgene. google.com

Continuous Flow Processes: Implementing continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced by-product formation compared to batch processes. google.comgoogle.com This method allows for the immediate separation of the chloroformate product from the hydrogen chloride by-product. google.com

| By-product | Source in Synthesis | Management/Minimization Strategy |

|---|---|---|

| Hydrogen Chloride (HCl) | Reaction of p-tert-butylphenol with phosgene. google.com | Neutralization with a base (forming a salt), use of scrubbing systems, or efficient separation in continuous flow reactors. google.comgoogle.com |

| Amine Hydrochloride Salts | Use of amine bases to scavenge HCl. google.com | Separation via filtration, and potential regeneration of the amine. |

| Carbonates (e.g., bis(p-tert-butylphenyl) carbonate) | Reaction of this compound with unreacted p-tert-butylphenol. google.com | Strict control of stoichiometry and reaction temperature. google.com |

| Carbon Dioxide (CO₂) | Reaction of phosgene with water present in the reaction mixture. google.com | Use of anhydrous reactants and solvents. google.com |

Strategies for Recycling and Reutilization of Phenolic By-products

In the synthesis of this compound, unreacted p-tert-butylphenol constitutes a significant potential waste stream. Developing strategies for the recycling and reutilization of this phenolic by-product is a key aspect of creating a more circular and sustainable manufacturing process.

p-tert-Butylphenol is not merely a waste product but a valuable chemical intermediate in its own right. vinatiorganics.comwikipedia.org It finds extensive use in several industrial applications:

Polymer Industry: It is a crucial component in the production of phenolic resins and epoxy resins. vinatiorganics.comwikipedia.orgpenpet.com

Polycarbonate Production: It acts as a chain terminator to control the molecular weight of polycarbonate resins. vinatiorganics.comwikipedia.org

Chemical Synthesis: It serves as an intermediate in the manufacturing of various other chemicals, including UV stabilizers, oil additives, and fragrance compounds. vinatiorganics.com The acetate (B1210297) of 4-tertiary butyl phenol, for example, is used in soaps and detergents. vinatiorganics.com

Given its utility, the primary strategy for managing unreacted p-tert-butylphenol is its recovery and purification for reuse, either in subsequent batches of chloroformate synthesis or for sale into other chemical markets. Techniques for recovery could include distillation or crystallization.

Beyond direct reuse, broader strategies for phenolic waste recycling can be considered. While methods like mechanical and chemical recycling are more commonly associated with cured phenolic resins, the principles of valorizing phenolic waste streams are relevant. rsc.orgresearchgate.net For instance, research into the depolymerization of plastic waste to recover valuable phenolic compounds is an active area that underscores the chemical value inherent in these structures. rsc.org

| Strategy | Description | Potential Application of Recovered p-tert-Butylphenol |

|---|---|---|

| Recovery and Purification | Separation of unreacted p-tert-butylphenol from the reaction mixture using methods like distillation or crystallization. | Recycled back into the chloroformate synthesis process; Sold as a raw material for other applications. vinatiorganics.comwikipedia.org |

| Reutilization as a Chemical Intermediate | Directing the recovered p-tert-butylphenol to other production lines. | Manufacture of phenolic resins, epoxy resins, UV stabilizers, and fragrances. vinatiorganics.compenpet.com |

| Chain Termination in Polymers | Using the recovered phenol in polymerization processes. | Controlling molecular weight in polycarbonate production. vinatiorganics.comwikipedia.org |

Development of Greener Synthesis Methodologies for Chloroformates

The high toxicity of phosgene has been a major driver for the development of greener and safer synthesis methodologies for chloroformates. researchgate.netkobe-u.ac.jp These alternative routes aim to reduce hazards, minimize waste, and utilize less energy-intensive processes, aligning with the principles of green chemistry. nih.govresearchgate.net

One of the most significant advancements is the development of phosgene-free synthetic routes.

Triphosgene (B27547) as a Phosgene Substitute: Triphosgene (bis(trichloromethyl) carbonate) is a solid and therefore safer to handle and transport than gaseous phosgene. justia.comresearchgate.net It can be used to generate phosgene in situ, minimizing the risks associated with handling the gas directly. justia.com This method has been shown to be effective for preparing various aryl and alkyl chloroformates in high yields under mild conditions. justia.com

Photo-on-Demand Synthesis: A novel approach involves the in situ synthesis of chloroformates through the photo-oxidation of chloroform (B151607). researchgate.netkobe-u.ac.jp This method uses UV light to react an alcohol dissolved in chloroform with oxygen, directly producing the chloroformate. researchgate.net This process avoids the need for phosgene or its derivatives altogether, using chloroform as both a reagent and a solvent. researchgate.net It represents a significant step towards safer and more operationally simple phosgenation reactions. researchgate.netkobe-u.ac.jp

Process intensification through technologies like continuous flow reactors also contributes to greener synthesis. As mentioned earlier, continuous processes can improve reaction control, increase safety, and reduce waste streams. google.comgoogle.com

| Methodology | Description | Sustainability Advantages | Key By-products/Waste |

|---|---|---|---|

| Traditional Phosgene Process | Reaction of p-tert-butylphenol with gaseous phosgene. google.com | Well-established, high-yield process. | Highly toxic phosgene reactant, Hydrogen Chloride (gas), potential for carbonate by-products. google.com |

| Triphosgene Method | Use of solid triphosgene to generate phosgene in situ. justia.com | Avoids handling of gaseous phosgene, enhancing safety. justia.comresearchgate.net | Amine hydrochloride salts (if a base is used), solvent waste. |

| Photo-on-Demand Synthesis | UV-light-induced reaction of p-tert-butylphenol in chloroform with oxygen. researchgate.net | Phosgene-free, uses chloroform as both reagent and solvent, simplified one-pot conversions possible. researchgate.net | Potential for chlorinated by-products from solvent decomposition, requires specialized photochemical equipment. |

| Continuous Flow Process | Reaction performed in a continuous flow reactor instead of a batch reactor. google.comgoogle.com | Improved heat and mass transfer, better reaction control, higher safety, and reduced waste. google.com | Similar to the batch process but often in lower quantities due to higher efficiency. |

Q & A

Q. What safety protocols should be prioritized when handling p-tert-butylphenyl chloroformate in laboratory settings?

Methodological Answer:

- Inert Atmosphere Storage : Store under nitrogen in tightly sealed containers to prevent hydrolysis, which releases toxic hydrogen chloride gas .

- Ventilation and PPE : Use fume hoods for reactions, and wear acid-resistant gloves, goggles, and lab coats. Avoid exposure to moisture or strong acids (e.g., HCl, H₂SO₄) to prevent violent reactions .

- Emergency Protocols : Train personnel on spill containment using dry absorbents (e.g., vermiculite) and neutralization with alkaline solutions (e.g., sodium bicarbonate) .

Q. Which analytical techniques are optimal for characterizing this compound purity and structure?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ derivatization protocols (e.g., methyl chloroformate) to enhance volatility for accurate quantification .

- Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to confirm the chloroformate carbonyl signal (~155–160 ppm) and distinguish it from ester or carbonate byproducts .

- FT-IR Spectroscopy : Monitor the C=O stretch (~1770 cm⁻¹) and C-Cl bond (~750 cm⁻¹) to verify functional group integrity .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound compared to other aryl chloroformates?

Methodological Answer:

- Kinetic Studies : Conduct solvolysis experiments in mixed ethanol-water solvents to compare rate constants (e.g., Grunwald-Winstein analysis) . The tert-butyl group may reduce nucleophilic substitution rates due to steric hindrance, as seen in analogous phenyl chloroformates .

- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., Hammett σ⁺ values) and steric parameters (e.g., Tolman cone angles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LC₅₀ values for chloroformates during toxicological risk assessments?

Methodological Answer:

- Standardized Exposure Protocols : Replicate studies using controlled conditions (e.g., 4-hour inhalation in Sprague-Dawley rats) and analytical concentration verification to minimize variability .

- Statistical Reanalysis : Apply probit or logistic regression models to raw mortality data from conflicting studies (e.g., Vernot et al. vs. BASF) to identify outliers or dose-response inconsistencies .

- Cross-Compound Extrapolation : Use toxicity data from structurally similar chloroformates (e.g., benzyl or isopropyl chloroformate) to estimate conservative exposure limits when p-tert-butylphenyl-specific data are lacking .

Q. What methodological approaches validate the genotoxic potential of this compound?

Methodological Answer:

- Bacterial Reverse Mutation Assay (Ames Test) : Test in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) to detect frameshift or base-pair mutations .

- Mammalian Chromosome Aberration Assay : Expose Chinese hamster V79 cells to sub-lethal doses and quantify chromatid breaks or micronuclei formation .

- In Silico Tox Prediction : Use QSAR models (e.g., OECD Toolbox) to predict DNA-binding potential based on electrophilic reactivity of the chloroformate group .

Q. What strategies minimize hazardous byproducts (e.g., phosgene) during this compound synthesis?

Methodological Answer:

- Reaction Optimization : Substitute phosgene with safer alternatives (e.g., triphosgene) in a pyridine-catalyzed system to reduce residual toxic gas formation .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track phosgene accumulation and trigger real-time quenching with amine scrubbers .

- Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer, minimizing side reactions and improving yield (>90%) .

Notes on Data Limitations

- Toxicity and mechanistic data for p-tert-butylphenyl chloroformate are extrapolated from structurally analogous chloroformates (e.g., benzyl, phenyl) due to limited compound-specific studies .

- Synthesis protocols prioritize safety and scalability but require validation under inert conditions to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.